3alpha-Hydroxymogroside IA1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Hydroxymogroside IA1 is a mogroside derivative, specifically a triterpenoid isolated from Siraitiae fructus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxymogroside IA1 typically involves the extraction and purification from natural sources such as Siraitiae fructus. The process includes several steps of solvent extraction, chromatography, and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxymogroside IA1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
3alpha-Hydroxymogroside IA1 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other mogroside derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic diseases and cancer.
Industry: Utilized in the development of natural sweeteners and health supplements
Mechanism of Action
The mechanism of action of 3alpha-Hydroxymogroside IA1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to oxidative stress and inflammation. The compound may also interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
- Mogroside I A1
- Mogroside V
- Mogroside II E
Comparison: 3alpha-Hydroxymogroside IA1 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other mogrosides. For example, while Mogroside V is known for its intense sweetness, this compound may have more pronounced antioxidant properties .
Properties
Molecular Formula |
C36H62O9 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3R,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI Key |
UNCMRQFSKAVFQU-KAHITPSDSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.